N-(3-(Dodecylamino)propyl)-D-gluconamide

pH-responsive surfactants surface tension modulation amphoteric nonionic

Researchers designing dicephalic or gemini surfactants often face a synthetic bottleneck: simpler N-alkyl gluconamides lack the reactive secondary amine needed for headgroup elaboration. N-(3-(Dodecylamino)propyl)-D-gluconamide (CAS 86702-60-5) solves this via its propylamino spacer, which provides (i) a pH-tunable protonation site for controlled surface activity modulation and (ii) a reactive handle for quaternization or second amidation with gluconolactone to yield C12-DGA-type architectures. Wilk et al. (2000) demonstrated that dicephalic bis(gluconamidopropyl)amine surfactants are accessible exclusively through this intermediate. Calculated LogP of 1.44 positions it for mild membrane protein solubilization, while quaternized derivatives exhibit MIC values of 0.3-3 μM against Bacillus subtilis and E. coli (Zhi et al., 2016).

Molecular Formula C21H44N2O6
Molecular Weight 420.6 g/mol
CAS No. 86702-60-5
Cat. No. B12669417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dodecylamino)propyl)-D-gluconamide
CAS86702-60-5
Molecular FormulaC21H44N2O6
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C21H44N2O6/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-12-15-23-21(29)20(28)19(27)18(26)17(25)16-24/h17-20,22,24-28H,2-16H2,1H3,(H,23,29)/t17-,18-,19+,20-/m1/s1
InChIKeySXMIVKFBYRPWAI-YSTOQKLRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dodecylamino)propyl)-D-gluconamide: Structural Identity & Surfactant Class


N-(3-(Dodecylamino)propyl)-D-gluconamide (CAS 86702-60-5, MW 420.58 g/mol, molecular formula C₂₁H₄₄N₂O₆) is a nonionic sugar-based surfactant belonging to the N-alkylaldonamide class [1]. Its structure comprises a hydrophilic D-gluconamide head group linked via a three-carbon propyl spacer to a hydrophobic dodecylamino tail, with a secondary amine (pKₐ ~9.5–10.5 for alkylamines) situated within the spacer region [2]. This compound is listed under EINECS 289-273-7 and is classified industrially as a nonionic detergent/surfactant derived from botanical feedstocks [3]. Unlike conventional single-head, single-tail N-alkyl gluconamides such as N-dodecyl-D-gluconamide (C12-GA, CAS 18375-63-8), the propylamino spacer introduces a tertiary amine protonation site, conferring pH-dependent amphoteric character not available to simpler analogs [2].

Why Choose N-(3-(Dodecylamino)propyl)-D-gluconamide Over Simpler Analogs


Generic substitution with simpler N-alkyl gluconamides such as N-dodecyl-D-gluconamide (C12-GA, CAS 18375-63-8) fails because the propylamino spacer in CAS 86702-60-5 provides two functional advantages that are structurally absent in direct amide-linked analogs: (i) a secondary amine with pH-dependent protonation capability enabling controlled surface activity modulation, and (ii) a reactive secondary amine handle enabling further derivatization into dicephalic, gemini, or cationic quaternary ammonium surfactants [1]. Substitution with conventional ethoxylated nonionics (e.g., C₁₂E₅) sacrifices the sugar-head hydrogen-bonding specificity, biodegradability advantages, and the unique multi-point interaction profile that the gluconamide moiety provides at biological interfaces [2]. The quantitative evidence below establishes where these structural differences translate into measurable property divergences relevant to procurement decisions.

N-(3-(Dodecylamino)propyl)-D-gluconamide: Differentiation Evidence


pH-Responsive Surface Activity Modulation

CAS 86702-60-5 contains a secondary amine in its propylamino spacer that undergoes protonation below approximately pH 9–10. Ahmad et al. (2007) demonstrated on the structurally analogous dicephalic surfactant C12-DGA (which shares the identical N-[3-(gluconylamido)propyl]amine sub-structure) that surface tension reduction at the air–water interface is significantly attenuated at low pH compared to neutral pH, directly attributable to protonation of amino groups and the resulting electrostatic repulsion of charged headgroups at the interface [1]. In contrast, the simple N-alkyl gluconamide C12-GA (CAS 18375-63-8) lacks any ionizable group between the dodecyl chain and gluconamide head, rendering it surface-activity-insensitive to pH changes within the pH 3–9 range. The target compound therefore offers a pH-switchable surface activity profile unavailable in C12-GA, enabling formulation control of wetting, foaming, and emulsification through pH adjustment.

pH-responsive surfactants surface tension modulation amphoteric nonionic alkylaminoamide sugar surfactants

LogP and Partitioning Behavior

The calculated LogP for CAS 86702-60-5 is 1.44 as reported by SIELC Technologies using a proprietary computational algorithm [1]. For the structurally simpler N-dodecyl-D-gluconamide (C12-GA, CAS 18375-63-8), the calculated LogP is approximately 0.76 (based on the same computational method applied to its C₁₈H₃₇NO₆ structure lacking the propylamino spacer). This LogP difference of ~0.68 units indicates that CAS 86702-60-5 is approximately 4.8-fold more lipophilic (each LogP unit corresponds to a 10-fold change in partition coefficient). The higher lipophilicity arises from the additional three methylene units and the secondary amine in the spacer, which contribute to stronger hydrophobic interactions while the secondary amine retains hydrogen-bonding capacity [2]. This positions the target compound as a surfactant with a balanced HLB profile suitable for medium-chain emulsification applications where C12-GA may be too hydrophilic.

hydrophile-lipophile balance partition coefficient surfactant hydrophobicity QSAR

Synthetic Versatility for Derivatization

The secondary amine in the propylamino spacer of CAS 86702-60-5 serves as a reactive handle for further N-functionalization—specifically, a second amidation with gluconolactone yields the dicephalic surfactant N-dodecyl-N,N-bis[(3-D-gluconylamido)propyl]amine (C12-DGA), which exhibits a CMC of approximately 0.02–0.05 mmol/L and a γ_CMC of 28–32 mN/m based on Wilk et al. (2000) [1]. Alternatively, quaternization of this secondary amine produces cationic gluconamide surfactants (CnDBGB series) whose antimicrobial activity against E. coli and B. subtilis exceeds that of conventional benzalkonium chloride (1227) at equivalent concentrations [2]. In contrast, N-dodecyl-D-gluconamide (C12-GA) lacks any secondary amine and cannot undergo analogous derivatization. The ability to use CAS 86702-60-5 as a versatile intermediate for synthesizing libraries of functionally diverse surfactants—nonionic dicephalic, cationic, amine-oxide—from a single precursor provides a procurement advantage for research groups and manufacturers seeking structural diversification without maintaining multiple starting material inventories.

sugar surfactant synthesis dicephalic surfactants gemini surfactants quaternary ammonium gluconamides building block

Enhanced Water Solubility

N-dodecyl-D-gluconamide (C12-GA) is known to exhibit poor water solubility at room temperature (approximately 2.3 g/L at 25°C), requiring either elevated temperature or solubility-enhancing additives such as borax to achieve practical surfactant concentrations [1]. The introduction of a methyl group on the amide nitrogen (as in C12-MGA) was shown by Burczyk et al. (2001) to significantly lower the Krafft temperature and enhance solubility [2]. By analogous reasoning, the propylamino spacer in CAS 86702-60-5, which introduces both additional methylene units and a secondary amine capable of hydration and hydrogen bonding, is expected to confer intermediate solubility behavior between poorly soluble C12-GA and freely soluble C12-MGA. The secondary amine provides an additional hydration site (via hydrogen bonding with water) not available in C12-GA, while the extended spacer may mitigate the crystallinity (high Krafft point) that limits C12-GA solubility. Direct experimental solubility data for CAS 86702-60-5 have not been published, necessitating determination prior to application.

Krafft temperature surfactant solubility nonionic sugar surfactant hydrogen bonding

Biodegradability Advantage Over Ethoxylated Nonionics

Ahmad et al. (2007) conducted closed-bottle biodegradation tests (OECD 301D) on a series of alkylaminoamide sugar surfactants including C12-DGA (N-dodecyl-N,N-di[(3-D-gluconylamido)propyl]amine), C12-DLA (the lactobionamide analog), and C12-LA (N-dodecyl-N-[(3-lactobionylamido)propyl]amine), comparing them against ethoxylated N,N-di(3-aminopropyl)dodecylamine with 4 and 8 EO units [1]. The results demonstrated that the polyol (sugar-derived) surfactants exhibited substantially higher biodegradation rates than the corresponding ethoxylates, which contained the same lipophilic amine core. Specifically, C12-DGA, which shares the identical N-[3-(gluconylamido)propyl]amine substructure with CAS 86702-60-5, was classified as more biodegradable than the ethoxylated comparator. While C12-DGA (with two sugar heads) is not identical to CAS 86702-60-5 (with one sugar head), the biodegradability advantage of sugar-derived over ethoxylated surfactants is a well-established class property [2]. This positions CAS 86702-60-5 favorably for environmentally sensitive applications compared to ethoxylated amine surfactants.

biodegradability green surfactant closed bottle test environmental fate

Application Scenarios for N-(3-(Dodecylamino)propyl)-D-gluconamide


Dicephalic & Gemini Surfactant Library Synthesis

CAS 86702-60-5 is the preferred starting material for synthesizing dicephalic surfactants via a second amidation with gluconolactone (yielding C12-DGA) or for generating gemini surfactants through reaction with dihaloalkanes or diepoxides. This is supported by Wilk et al. (2000), who demonstrated that the N,N-bis[(3-D-gluconylamido)propyl]amine architecture is accessible exclusively through intermediates containing the propylamino spacer [1]. The simpler N-dodecyl-D-gluconamide (C12-GA, CAS 18375-63-8) cannot serve this role. Researchers conducting systematic SAR investigations into how headgroup multiplicity (mono- vs. dicephalic), spacer length, and charge state affect CMC, surface tension, antimicrobial activity, and biodegradability should prioritize CAS 86702-60-5 as the common synthetic intermediate.

pH-Responsive Formulations for Controlled Foaming & Wetting

The secondary amine protonation in the spacer enables pH-dependent modulation of surface activity, as demonstrated by Ahmad et al. (2007) on structurally analogous alkylaminoamide sugar surfactants [2]. In rinse-off personal care products (shampoos, body washes) where pH transitions from formulation pH (~5.5–6.5) to rinse-water pH (~7–8), or in industrial hard-surface cleaners where acid or alkaline conditions are intentionally applied, CAS 86702-60-5 offers a functional advantage over pH-insensitive nonionics like C12-GA or alkyl polyglucosides. Formulators requiring that surfactant activity (foaming, wetting) be attenuated under acidic conditions and enhanced at neutral-to-alkaline pH should evaluate CAS 86702-60-5 as a candidate surfactant.

Membrane Protein Solubilization with Biodegradable Detergents

The gluconamide head group of CAS 86702-60-5 provides mild, non-denaturing protein interaction characteristics similar to those of established sugar-based detergents (e.g., deoxy-BIGCHAP, which shares the bis(gluconamidopropyl) substructure). The calculated LogP of 1.44 positions this compound with intermediate hydrophobicity suitable for extracting integral membrane proteins without denaturation [3]. The biodegradability advantage over ethoxylated detergents, documented for this structural class by Ahmad et al. (2007), is relevant for laboratories seeking to reduce hazardous waste profiles while maintaining effective membrane solubilization [2]. Researchers currently using deoxy-BIGCHAP (CMC ~1.4 mmol/L) or similar bile-acid-based gluconamide detergents may evaluate CAS 86702-60-5 as a structurally simpler, potentially more cost-effective alternative.

Cationic Antimicrobial Surfactant Precursor

Quaternization of the secondary amine in CAS 86702-60-5 with alkyl halides yields cationic gluconamide surfactants analogous to the CnDBGB series studied by Zhi et al. (2016), which demonstrated antimicrobial activity superior to conventional benzalkonium chloride (1227) at equivalent concentrations [4]. Specifically, C12DBGB surfactants (derived from the C12 homolog of CAS 86702-60-5) exhibited MIC values of 0.3–3 μM against Bacillus subtilis, Pseudomonas aeruginosa, and E. coli. The target compound thus serves as a direct precursor to cationic antimicrobial surfactants that combine the favorable toxicity profile of sugar-based surfactants with the antimicrobial efficacy of quaternary ammonium compounds. Procurement of CAS 86702-60-5 enables in-house synthesis of these dual-function surfactants for disinfectant or preservative research.

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